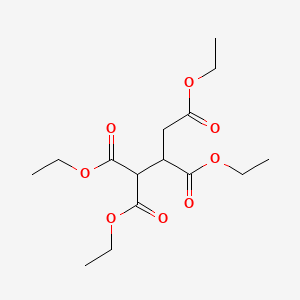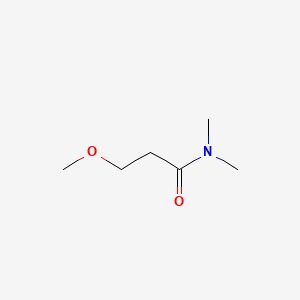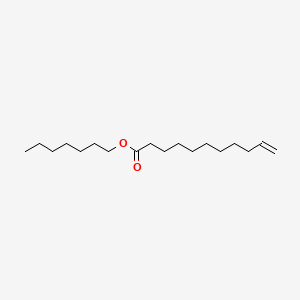
Tétraéthyl propane-1,1,2,3-tétracarboxylate
Vue d'ensemble
Description
Tetraethyl propane-1,1,2,3-tetracarboxylate is a chemical compound used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
Ethyl propane-1,1,2,3-tetracarboxylate can be prepared by condensing malonic ester with ethyl chlorosuccinate, ethyl ethoxysuccinate, diethyl fumarate, or diethyl maleate . The last two methods are most convenient due to the commercial availability of fumaric and maleic acids . The reaction mixture is cooled, and the suspension is centrifuged to recover the catalyst. The product is distilled under vacuum at 180-190°C to obtain propane-1,1,2,3 tetracarboxylate with an 85% yield .Molecular Structure Analysis
The linear formula of Tetraethyl propane-1,1,2,3-tetracarboxylate is C15H24O8 . Its molecular weight is 332.354 .Chemical Reactions Analysis
The reaction of diethylmalonate in the synthesis process of Tetraethyl propane-1,1,2,3-tetracarboxylate indicated a 90% conversion .Physical And Chemical Properties Analysis
Tetraethyl propane-1,1,2,3-tetracarboxylate is a liquid at 20°C . Its specific gravity is 1.12 , and its refractive index is 1.44 .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Le tétraéthyl propane-1,1,2,3-tétracarboxylate est utilisé comme intermédiaire de synthèse organique . Il joue un rôle crucial dans les processus de recherche et développement en laboratoire et de production chimique .
Intermédiaire pharmaceutique
Ce composé est également utilisé comme intermédiaire pharmaceutique . Il est impliqué dans la synthèse de divers produits pharmaceutiques .
Synthèse de dendrimères polyamides
Un nouveau membre de la famille des dendrimères polyamides, basé sur le tétraéthyl-1,1,3,3-propane tétracarboxylate, a été synthétisé via une approche divergente en plusieurs étapes . Ce composé a été synthétisé par réaction entre l'ester malonique substitué et le bromure de méthylène .
Noyau du dendrimère
Le produit a été ensuite modifié par réaction de 1,6-diaminohexane pour préparer le noyau du dendrimère . Ce noyau, avec des groupes fonctionnels tétra-amino, a été utilisé dans deux réactions d'amidification consécutives .
Activité antimicrobienne
L'activité antimicrobienne des dendrimères polyamides produits a été étudiée contre les bactéries à Gram positif Staphylococcus arouse (S. arouse) et Escherichia coli (E. coli) . Les résultats ont montré que G6NH2 avait la plus forte activité antimicrobienne contre S. arouse et E. coli .
Administration de médicaments
Les dendrimères basés sur ce composé ont été utilisés comme vecteurs de médicaments dans de nombreuses applications médicales . Le médicament a été attaché aux groupes fonctionnels des dendrimères par interaction chimique ou électrostatique ou par encapsulation du médicament .
Propriétés
IUPAC Name |
tetraethyl propane-1,1,2,3-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEVJRBJWMGTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034781 | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635-03-0 | |
| Record name | 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 635-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)





![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)




